molecular formula C16H21F3N2O4 B11469543 Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-methoxyphenyl)ethyl]amino]-, ethyl ester

Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-methoxyphenyl)ethyl]amino]-, ethyl ester

Cat. No.: B11469543
M. Wt: 362.34 g/mol
InChI Key: FZMLMBNJLAKIMO-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl trifluoroacetate with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoroacetate derivatives, while substitution reactions can lead to a variety of substituted products .

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The compound may inhibit or activate specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(4-methoxyphenyl)ethylamino]propanoate

InChI

InChI=1S/C16H21F3N2O4/c1-4-25-14(23)15(16(17,18)19,21-11(2)22)20-10-9-12-5-7-13(24-3)8-6-12/h5-8,20H,4,9-10H2,1-3H3,(H,21,22)

InChI Key

FZMLMBNJLAKIMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCCC1=CC=C(C=C1)OC)NC(=O)C

Origin of Product

United States

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